enantio-7(11)-Eudesmen-4-ol
Overview
Description
Enantio-7(11)-Eudesmen-4-ol is a chiral sesquiterpenoid alcohol derived from the eudesmane skeleton. This compound is known for its unique structural features and biological activities. It is commonly found in essential oils of various plants and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enantio-7(11)-Eudesmen-4-ol typically involves the use of chiral catalysts to achieve enantioselectivity. One common method is the catalytic asymmetric hydrogenation of eudesmane derivatives. This process often employs rhodium or ruthenium catalysts under mild conditions to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as essential oils, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized catalytic processes that ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Enantio-7(11)-Eudesmen-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Eudesman-4-one, Eudesman-4-al.
Reduction: Eudesmane.
Substitution: Eudesman-4-chloride, Eudesman-4-bromide.
Scientific Research Applications
Enantio-7(11)-Eudesmen-4-ol has been extensively studied for its applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of enantio-7(11)-Eudesmen-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The compound’s chiral nature allows it to interact selectively with these targets, enhancing its biological activity.
Comparison with Similar Compounds
Enantio-7(11)-Eudesmen-4-ol can be compared with other similar sesquiterpenoid alcohols such as:
Eudesmol: Another eudesmane derivative with similar biological activities.
Cedrol: A sesquiterpenoid alcohol with a different skeletal structure but comparable uses in fragrance and flavor industries.
Bisabolol: Known for its anti-inflammatory and antimicrobial properties, similar to this compound.
Uniqueness: this compound stands out due to its high enantioselectivity and specific biological activities, making it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
(1S,4aS,8aS)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRABSCAWZINIF-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(CCCC(C2C1)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@@]2(CCC[C@]([C@H]2C1)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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